[2-(4-bromophenyl)-1H-benzimidazol-1-yl](phenyl)methanone
Description
2-(4-Bromophenyl)-1H-benzimidazol-1-ylmethanone is a benzimidazole-derived compound featuring a 4-bromophenyl substituent at the 2-position of the benzimidazole core and a phenyl methanone group at the 1-position. This structure combines the aromaticity of benzimidazole with the electron-withdrawing properties of the bromophenyl group and the ketone functionality, making it relevant for applications in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including sulfonylation, lithiation, and acylations, as seen in analogous compounds .
Properties
Molecular Formula |
C20H13BrN2O |
|---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
[2-(4-bromophenyl)benzimidazol-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H13BrN2O/c21-16-12-10-14(11-13-16)19-22-17-8-4-5-9-18(17)23(19)20(24)15-6-2-1-3-7-15/h1-13H |
InChI Key |
ILUPRUJALLSVFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone. One common method involves the reaction of o-phenylenediamine with 4-bromobenzaldehyde in the presence of an acid catalyst to form the benzimidazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts can also be tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The benzimidazole core is known for its ability to interact with biological targets, making it a promising candidate for drug development .
Medicine
In medicine, derivatives of benzimidazole, including 2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone, are explored for their therapeutic potential. They are investigated for their efficacy in treating various diseases, including infections and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substitution Patterns and Electronic Effects
Key Compounds for Comparison :
(2-(4-Methoxyphenyl)-1H-benzimidazol-1-yl)(phenyl)methanone (P4) Substituent: 4-Methoxyphenyl (electron-donating group). Properties: Enhanced electron density on the benzimidazole ring compared to the bromophenyl analog. In corrosion inhibition studies, P4 exhibited lower inhibition efficiency (67.2% at 1 mM) compared to bromophenyl derivatives, attributed to weaker adsorption on steel surfaces in acidic environments .
2-(2-Benzoyl-1H-benzimidazol-1-yl)-1-(4-chlorophenyl)ethanone Substituent: 4-Chlorophenyl (electron-withdrawing, smaller halogen). Properties: Chlorine's lower atomic radius and electronegativity result in reduced lipophilicity (LogP = 4.8) compared to the bromine analog (estimated LogP >5.0). This impacts bioavailability and membrane permeability .
2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole Substituent: Lacks the methanone group. Properties: Absence of the ketone reduces hydrogen-bonding capacity and polar surface area (PSA), decreasing solubility in polar solvents. This compound is primarily used as a synthetic intermediate rather than a bioactive agent .
Electronic and Steric Effects :
- Bromine vs. Methoxy/Chloro : Bromine’s larger size and polarizability enhance hydrophobic interactions and π-stacking, critical for binding to biological targets or metal surfaces.
- Methanone Group: Introduces a hydrogen-bond acceptor, improving interactions with proteins or metal oxides compared to non-ketone analogs .
Antiproliferative Activity :
Benzimidazole derivatives with electron-withdrawing substituents (e.g., bromo, chloro) show enhanced antiproliferative effects. While specific data for the target compound is unavailable, structurally related imidazole derivatives with bromophenyl groups demonstrated IC₅₀ values in the low micromolar range against cancer cell lines .
Corrosion Inhibition :
In a study comparing P4 (4-methoxyphenyl) and P3 (3,4,5-trimethoxyphenyl), the bromophenyl analog’s higher inhibition efficiency (89.5% at 1 mM) was attributed to stronger adsorption via the bromine atom and ketone oxygen, forming stable chelates with iron surfaces .
Antimicrobial Activity :
Benzotriazolyl methanones with hydroxy-phenyl diazenyl groups displayed moderate antimicrobial activity. The bromophenyl methanone’s larger halogen may enhance membrane disruption compared to chlorine or methoxy analogs, though direct data is needed .
Biological Activity
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : 320.17 g/mol
The presence of the bromophenyl group is significant for its biological activity, as halogenated compounds often exhibit enhanced pharmacological properties.
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including the target compound, exhibit significant antimicrobial activity. A study evaluated various benzimidazole derivatives against clinical strains of bacteria and fungi. The results showed that compounds with bromine substitutions demonstrated enhanced antibacterial and antifungal properties compared to their non-brominated counterparts .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Strong |
| Escherichia coli | 16 | Moderate |
| Candida albicans | 32 | Weak |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. A study reported that 2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .
Case Study: Breast Cancer Cells
In a controlled experiment, the compound was tested on MCF-7 breast cancer cells:
- Concentration Range : 0–100 μM
- IC : 25 μM after 48 hours of treatment
- Mechanism of Action : Induction of apoptosis via mitochondrial pathway activation.
Other Pharmacological Effects
The compound has also been investigated for its potential neuroprotective effects. Research suggests that it may inhibit neuroinflammation and oxidative stress in neuronal cell lines, indicating its potential use in treating neurodegenerative diseases .
Toxicity and Safety Profile
While the compound exhibits significant biological activity, it is crucial to evaluate its safety profile. Preliminary studies indicate that it has a low mutagenic risk and does not violate Lipinski's rule of five, suggesting good oral bioavailability and a favorable pharmacokinetic profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
